

acoziborole long-term cure rate assessment

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Compound Focus: Acoziborole

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Efficacy & Safety Comparison

The following tables summarize the core quantitative data from clinical studies for **acoziborole** and the historical standard of care.

Table 1: Efficacy Profile at 18 Months Post-Treatment

Treatment	Regimen	Disease Stage	Success Rate (mITT)	95% CI	Evidence Source
Acoziborole	Single 960 mg oral dose	Late-stage	95.2% (159/167)	91.2 - 97.7	Phase 2/3 Trial [1]
Acoziborole	Single 960 mg oral dose	Early/Intermediate-stage	100% (41/41)	94.1 - 100	Phase 2/3 Trial [1]
NECT	10-day IV & oral regimen	Late-stage	~94% (historical)	-	Historical Comparison [1]

Table 2: Safety and Administration Profile

Treatment	Common Drug-Related Adverse Events	Most Common Adverse Events	Treatment Logistics
Acoziborole	14% of patients (all mild or moderate) [1]	Pyrexia, Asthenia [1]	Single oral dose; no lumbar puncture or systematic hospitalization required [1]
NECT	-	-	Complex; requires hospitalization and IV administration [1]
Fexinidazole	-	Nausea, Vomiting [2]	10-day oral regimen; systematic hospitalization required [1]

Experimental Protocols & Ongoing Research

The key data for **acoziborole**'s long-term efficacy comes from the DNDi-OXA-02-HAT trial (NCT03087955) [1].

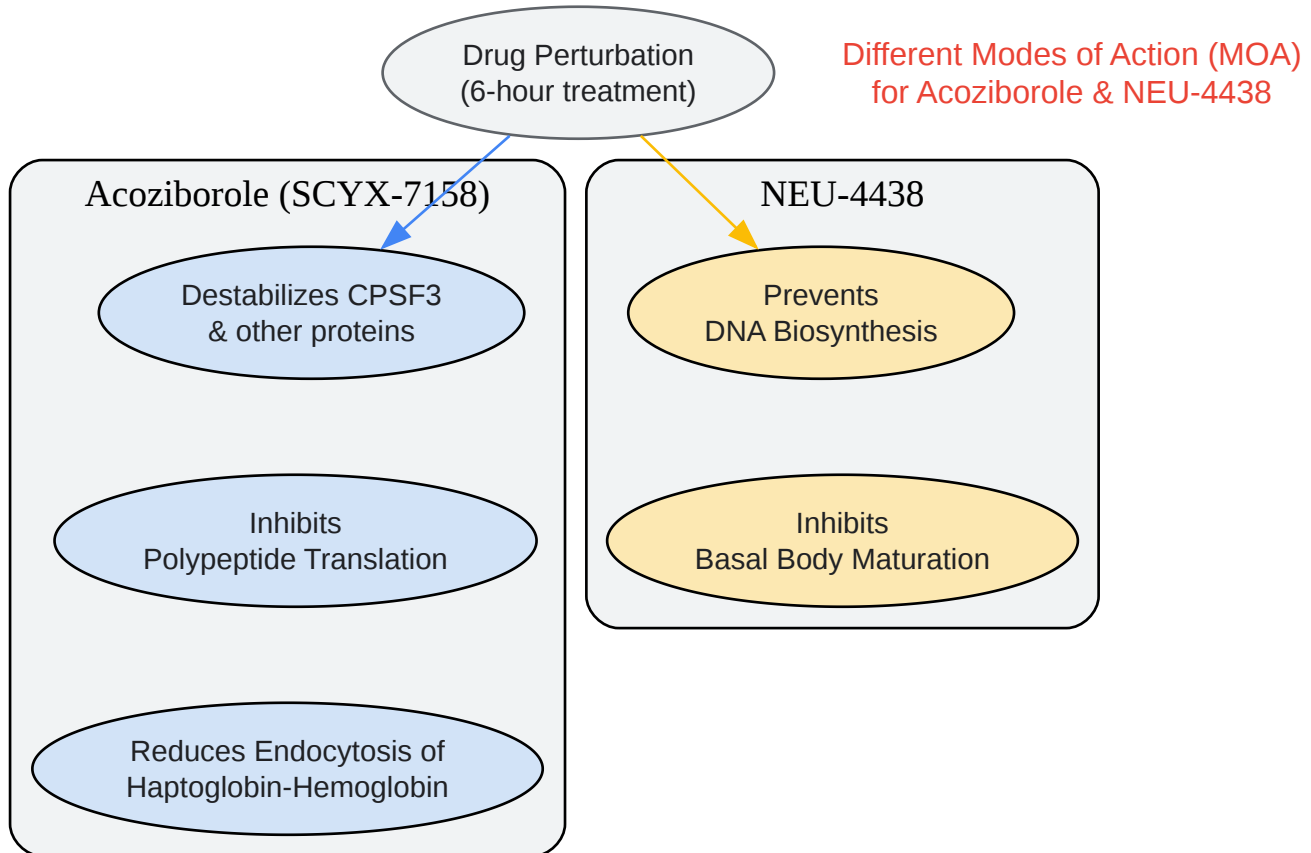
- **Study Design:** A prospective, open-label, single-arm Phase II/III study.
- **Patient Population:** 208 patients (167 with late-stage, 41 with early/intermediate-stage gHAT) aged 15+ from the Democratic Republic of the Congo and Guinea [1].
- **Intervention:** A single 960 mg oral dose of **acoziborole** taken under fasting conditions [1].
- **Primary Efficacy Endpoint:** Treatment success rate at 18 months in the modified Intention-to-Treat (mITT) population with late-stage gHAT, based on modified WHO criteria [1].
- **Assessment Schedule:** Patients were observed in hospital until day 15, followed by 18 months of outpatient follow-up with visits at 3, 6, 12, and 18 months [1].

Ongoing studies continue to expand the evidence base:

- **STROGHAT (NCT06356974):** An epidemiological intervention study evaluating the safety and effectiveness of treating gHAT seropositive subjects (without parasitological confirmation) with **acoziborole** to achieve transmission interruption [3] [4].
- **ACOZI-KIDS (NCT05433350):** An ongoing open-label study to evaluate the pharmacokinetics, efficacy, and safety of **acoziborole** in children aged 1–14 years [4] [5].

Mechanisms of Action

Research suggests **acoziborole** has a distinct mechanism of action compared to other investigational drugs. A "cell perturbome" proteomic workflow compared **acoziborole** (SCYX-7158) to another candidate, NEU-4438 [2].



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Acoziborole vs. **NEU-4438** Mechanism of Action

Interpretation & Key Considerations

- **High Efficacy and Safety:** **Acoziborole** shows a **95.2% long-term cure rate** for late-stage gHAT with a favorable safety profile, making it a promising tool for WHO's 2030 elimination goal [1].
- **Major Practical Advantage:** The **single oral dose** simplifies logistics and eliminates the need for hospitalization or lumbar puncture, a significant advance over NECT and fexinidazole [1].
- **Data Limitation:** The comparison with NECT is based on a **post-hoc analysis against historical data**, not a direct head-to-head randomized trial [1] [6].

- **Novel Elimination Strategy:** Ongoing STROGHAT study evaluates a "test-and-treat" strategy using **acoziborole** for all seropositive individuals, potentially addressing the hidden human reservoir and accelerating transmission interruption [3] [4].

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